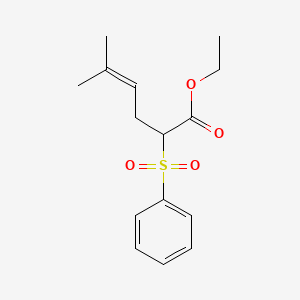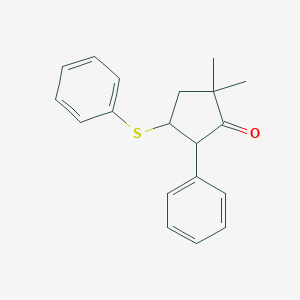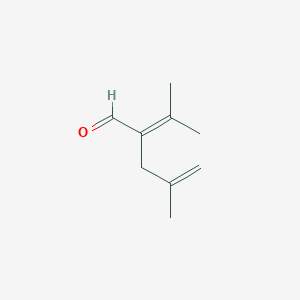
4-Methyl-2-(propan-2-ylidene)pent-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(propan-2-ylidene)pent-4-enal is an organic compound with the molecular formula C9H14O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes a double bond and a methyl group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(propan-2-ylidene)pent-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde or ketone with an alpha-hydrogen reacts with another carbonyl compound in the presence of a base. For instance, the reaction between 4-methylpent-3-en-2-one and propanal under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the choice of catalyst, are carefully controlled to maximize efficiency. Common catalysts include sodium hydroxide or other strong bases.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(propan-2-ylidene)pent-4-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position, due to the presence of the double bond and the electron-withdrawing aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Methyl-2-(propan-2-ylidene)pent-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(propan-2-ylidene)pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond and methyl group also contribute to its reactivity, allowing it to participate in various chemical pathways. These interactions can lead to changes in cellular processes, making it a compound of interest in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpent-3-en-2-one: Similar structure but lacks the aldehyde group.
2-Methyl-2-pentenal: Similar structure with a different position of the double bond and methyl group.
3-Methyl-2-butenal: Similar structure but with a shorter carbon chain.
Uniqueness
4-Methyl-2-(propan-2-ylidene)pent-4-enal is unique due to the combination of its aldehyde group, double bond, and methyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
89502-57-8 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4-methyl-2-propan-2-ylidenepent-4-enal |
InChI |
InChI=1S/C9H14O/c1-7(2)5-9(6-10)8(3)4/h6H,1,5H2,2-4H3 |
Clé InChI |
JSLKTLPHMFWGJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(CC(=C)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


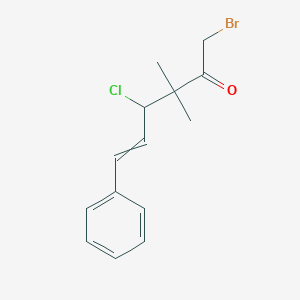
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
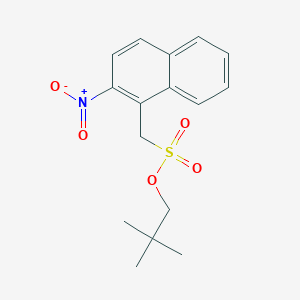

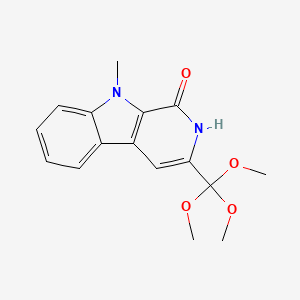
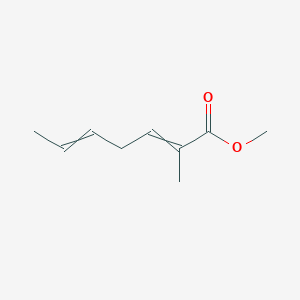
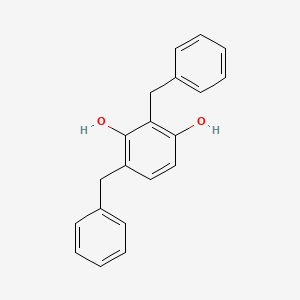
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
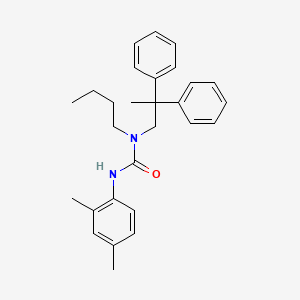
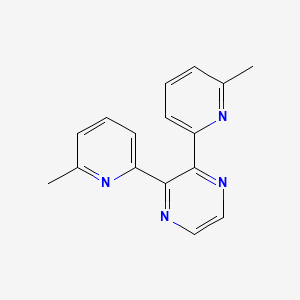
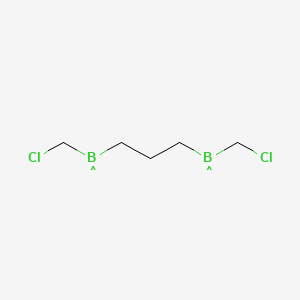
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
